Ethylenediaminetetra(methylenephosphonic acid)

Description

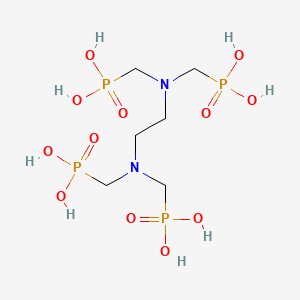

structure; RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H20N2O12P4/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDRPXJGHKJRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20N2O12P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061689 | |

| Record name | Ethylenediaminetetra(methylenephosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | (Ethylenedinitrilo)-tetramethylenephosphonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1429-50-1, 15142-96-8, 22036-77-7, 61827-49-4 | |

| Record name | Ethylenediaminetetra(methylenephosphonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Ethylenedinitrilo)-tetramethylenephosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Masquol P 430NA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015142968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022036777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasodium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P',P'',P'''-[1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediaminetetra(methylenephosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [ethane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrasodium tetrahydrogen [ethane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEXIDRONAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4CP8RSX7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethylenediaminetetra(methylenephosphonic acid) (EDTMP)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethylenediaminetetra(methylenephosphonic acid), or EDTMP, stands as a prominent member of the phosphonate family, distinguished by its exceptional chelating capabilities and its multifaceted applications across various scientific and industrial domains. As a structural analogue of the well-known ethylenediaminetetraacetic acid (EDTA), EDTMP offers a unique set of properties stemming from the replacement of carboxylic acid groups with phosphonic acid moieties. This guide, intended for the discerning scientific professional, delves into the core chemical properties of EDTMP, providing a comprehensive understanding of its synthesis, physicochemical characteristics, coordination chemistry, and its functional mechanisms in key applications. Our focus remains on delivering not just data, but a causal understanding of its behavior, empowering researchers to leverage its full potential in their respective fields.

Molecular Identity and Physicochemical Characteristics

EDTMP is a nitrogenous organic polyphosphonic acid with the chemical formula C₆H₂₀N₂O₁₂P₄ and a molecular weight of 436.12 g/mol .[1] It is systematically named {Ethane-1,2-diylbis[nitrilobis(methylene)]}tetrakis(phosphonic acid).[2]

Table 1: Physicochemical Properties of EDTMP

| Property | Value | References |

| CAS Number | 1429-50-1 | [1] |

| Molecular Formula | C₆H₂₀N₂O₁₂P₄ | [1] |

| Molecular Weight | 436.12 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 215–217 °C | [1] |

| Solubility in Water | Sparingly soluble (< 5% at room temperature) | [1] |

| Solubility in Alkali | Readily soluble in ammonia and other alkaline solutions | [1] |

The poor aqueous solubility of the free acid form is a critical consideration in its handling and application. However, its sodium salt, EDTMPS, is readily soluble in water, which is the form often used in commercial applications.[2][3]

Figure 1: Molecular Structure of EDTMP.

Synthesis and Purification

The synthesis of EDTMP is most commonly achieved through a modified Mannich-type reaction. This one-step process involves the reaction of ethylenediamine, phosphorous acid, and formaldehyde in the presence of a strong acid, typically hydrochloric acid.

Detailed Synthesis Protocol

The following protocol is a representative example of the synthesis of EDTMP:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 0.1 mol of ethylenediamine and 0.4 mol of phosphorous acid with a mixture of 100 mL of water and 50 mL of 37% hydrochloric acid.

-

Initial Reflux: Stir the mixture to dissolve the reactants and then heat to reflux for 2 hours.

-

Formaldehyde Addition: After the initial reflux period, add 0.4 mol of 37% formaldehyde dropwise to the reaction mixture.

-

Final Reflux: Continue to reflux the resulting mixture for an additional 4 hours.

-

Cooling and Precipitation: After the final reflux, cool the solution to room temperature. The EDTMP product will precipitate out of the solution as a white solid.

-

Isolation: Collect the precipitated EDTMP by filtration and wash with cold water.

Purification of EDTMP

For applications requiring high purity, such as in pharmaceuticals, further purification of the crude EDTMP product is necessary. A common method involves recrystallization:

-

Dissolution: Dissolve the crude EDTMP in an aqueous ammonium hydroxide solution.

-

Acidification: Pour the resulting ammonium salt solution into a refluxing solution of hydrochloric acid with vigorous stirring.

-

Precipitation: EDTMP will precipitate from the acidic solution. The temperature and cooling rate can be controlled to optimize crystal size and purity.

-

Isolation and Washing: Filter the purified EDTMP precipitate, wash thoroughly with deionized water to remove any remaining impurities and acid, and then dry.

Acid-Base Properties and Aqueous Speciation

EDTMP is an octaprotic acid, with two amine nitrogens and four phosphonic acid groups that can be protonated or deprotonated depending on the pH of the solution. The acid dissociation constants (pKa values) are crucial for understanding its chelation behavior and its effectiveness as a scale inhibitor under different pH conditions.

Table 2: Acid Dissociation Constants (pKa) of EDTMP

| pKa | Value | Assignment |

| pKₐ₁ | < 2 | Phosphonate group |

| pKₐ₂ | < 2 | Phosphonate group |

| pKₐ₃ | 3.07 | Phosphonate group |

| pKₐ₄ | 5.17 | Phosphonate group |

| pKₐ₅ | 6.52 | Phosphonate group |

| pKₐ₆ | 7.97 | Phosphonate group |

| pKₐ₇ | 9.65 | Amine nitrogen |

| pKₐ₈ | 10.94 | Amine nitrogen |

Note: These values are indicative and can vary slightly with ionic strength and temperature.

The speciation of EDTMP in aqueous solution is highly pH-dependent. At very low pH, all eight acidic protons are present. As the pH increases, the phosphonic acid groups deprotonate first, followed by the amine groups. This progressive deprotonation is fundamental to its ability to coordinate with a wide range of metal ions.

Figure 2: Speciation of EDTMP with Increasing pH.

Coordination Chemistry and Chelation

The primary chemical attribute of EDTMP is its exceptional ability to form stable complexes with a wide variety of metal ions. This is a direct consequence of its polydentate nature, possessing two nitrogen atoms and eight oxygen atoms from the phosphonate groups that can act as donor atoms.

Stability of Metal-EDTMP Complexes

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. EDTMP is known to form highly stable complexes with numerous divalent and trivalent metal ions, often surpassing the stability of complexes formed with EDTA and DTPA, particularly with certain metal ions like copper.[1][4]

Table 3: Stability Constants (log K) of Metal-EDTMP Complexes

| Metal Ion | log K |

| Mg²⁺ | 8.71 |

| Ca²⁺ | 8.71 |

| Ba²⁺ | - |

| Mn²⁺ | - |

| Cu²⁺ | 19.36 |

| Zn²⁺ | - |

| Sm³⁺ | 20.71 |

| Y³⁺ | 19.19 |

Note: The stability constants can vary depending on the experimental conditions such as temperature and ionic strength.

The strong chelation is a result of the "chelate effect," where the multidentate ligand forms multiple bonds with the metal ion, leading to a thermodynamically more favorable complex compared to the binding of multiple monodentate ligands.

Figure 3: Chelation of a Metal Ion by EDTMP.

Mechanism of Action in Key Applications

The potent chelating ability of EDTMP underpins its utility in a range of applications, most notably in industrial water treatment as a scale and corrosion inhibitor, and in medicine as a component of radiopharmaceuticals.

Scale Inhibition

Mineral scale formation, such as calcium carbonate (CaCO₃) and barium sulfate (BaSO₄), is a significant issue in industrial water systems. EDTMP is a highly effective scale inhibitor that functions through multiple mechanisms:

-

Threshold Inhibition: At substoichiometric concentrations, EDTMP can delay or prevent the precipitation of mineral salts. It adsorbs onto the active growth sites of the nascent crystals, distorting the crystal lattice and preventing further growth.

-

Crystal Modification: By adsorbing onto the crystal surfaces, EDTMP alters the morphology of the growing crystals. This leads to the formation of smaller, less regular, and less adherent crystals that are more easily dispersed in the water and less likely to form hard scale on surfaces.

-

Dispersion: EDTMP can also adsorb onto the surface of existing scale particles, imparting a negative charge that leads to electrostatic repulsion between the particles, thus preventing their agglomeration and settling.

For calcium carbonate, EDTMP interferes with both the nucleation and crystal growth phases. In the case of barium sulfate, the primary mechanism is the retardation of crystal growth through adsorption onto active crystal sites.

Corrosion Inhibition

EDTMP provides corrosion protection for metals by forming a protective film on the metal surface. This film is a complex of the metal ions from the surface and the EDTMP molecules, which acts as a barrier to the corrosive elements in the water.

Radiopharmaceuticals

In the field of nuclear medicine, EDTMP serves as a chelating ligand for radioactive metal ions. For example, Samarium-153 EDTMP (¹⁵³Sm-EDTMP) is used for the palliation of bone pain from skeletal metastases. The EDTMP ligand efficiently chelates the radioactive samarium and, due to the phosphonate groups' affinity for the hydroxyapatite matrix of bone, targets the radiopharmaceutical to areas of high bone turnover, such as metastatic lesions.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of EDTMP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of EDTMP in D₂O typically shows two main signals: a singlet for the ethylenediamine bridge protons (-CH₂-CH₂-) and a triplet for the methylene protons adjacent to the phosphorus atoms (-CH₂-P). The exact chemical shifts can be pH-dependent.

-

³¹P NMR: The phosphorus-31 NMR spectrum provides a clear and sensitive method for characterizing EDTMP and its purity. A single sharp peak is expected for the four equivalent phosphorus atoms in the molecule. The chemical shift is typically in the range of 15-25 ppm relative to 85% H₃PO₄.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of EDTMP exhibits characteristic absorption bands that confirm the presence of its functional groups. Key peaks include:

-

O-H stretch: A broad band in the region of 3000-2500 cm⁻¹ associated with the hydrogen-bonded P-OH groups.

-

C-H stretch: Peaks in the 2900-3000 cm⁻¹ region corresponding to the methylene groups.

-

P=O stretch: A strong absorption band around 1200-1100 cm⁻¹.

-

P-O-H and P-O-C stretches: A complex series of bands in the 1100-900 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of EDTMP. A reversed-phase HPLC method is often employed.

Example HPLC Protocol:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be carefully controlled to ensure consistent ionization of the EDTMP molecule.

-

Detection: As EDTMP lacks a strong chromophore, direct UV detection can be challenging. Alternative detection methods such as refractive index (RI) detection or derivatization to introduce a UV-active group can be used. More advanced techniques like liquid chromatography-mass spectrometry (LC-MS) provide both separation and mass identification for definitive purity analysis.

Figure 4: General Workflow for HPLC Purity Analysis of EDTMP.

Environmental Fate

The environmental fate of EDTMP is a subject of ongoing research. While it is a stable molecule, it is not completely recalcitrant. Photodegradation is a significant pathway for its breakdown in the aquatic environment. UV irradiation can lead to the cleavage of the C-N bonds, resulting in the formation of smaller phosphonate-containing molecules such as iminodi(methylenephosphonic acid) (IDMP), which can be further degraded.[5]

Conclusion

Ethylenediaminetetra(methylenephosphonic acid) is a powerful and versatile molecule with a rich chemical profile. Its strong chelating ability, derived from its unique structure, makes it an indispensable tool in various scientific and industrial applications. This guide has provided a detailed exploration of its synthesis, physicochemical properties, coordination chemistry, and mechanisms of action. A thorough understanding of these fundamental aspects is paramount for researchers seeking to harness the full potential of EDTMP in developing innovative solutions in drug development, materials science, and environmental management.

References

-

Kuhn, R., et al. (2017). Identification of the Complete Photodegradation Pathway of Ethylenediaminetetra(methylenephosphonic acid) in Aqueous Solution. CLEAN – Soil, Air, Water, 45(5), 1500774. [Link]

-

IRO Water Treatment. (n.d.). Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP. Retrieved from [Link]

-

Wikipedia. (2023). EDTMP. Retrieved from [Link]

-

Watercarechem. (n.d.). EDTMP – Ethylene Diamine Tetra Methylene Phosphonic Acid (CAS 1429-50-1) Corrosion Inhibitors and Chelating Agents Chemical. Retrieved from [Link]

-

Shandong Taihe Chemicals Co., Ltd. (n.d.). Ethylene Diamine Tetra (Methylene Phosphonic Acid) Sodium Salt (EDTMPS). Retrieved from [Link]

-

Tóth, É., et al. (2008). Stability Constants and Dissociation Rates of the EDTMP Complexes of Samarium(III) and Yttrium(III). European Journal of Inorganic Chemistry, 2008(30), 4719-4727. [Link]

Sources

- 1. Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP - IRO Water [irowater.com]

- 2. EDTMP - Wikipedia [en.wikipedia.org]

- 3. EDTMPS;EDTMP;EDTMPA;CAS No.22036-77-7;Ethylene Diamine Tetra (Methylene Phosphonic Acid) Sodium Salt;EDTPO - Shandong Taihe Chemicals Co.,Ltd. [edtmp.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethylenediamine Tetra(methylene phosphonic acid) (EDTMP): Structure, Functionality, and Applications

Abstract

Ethylenediamine tetra(methylene phosphonic acid), or EDTMP, is a powerful nitrogenous organic polyphosphonic acid that serves as a cornerstone chelating agent in various scientific and industrial fields, most notably in drug development. As the phosphonate analog of the well-known Ethylenediaminetetraacetic acid (EDTA), EDTMP exhibits unique and often superior properties in metal ion sequestration, scale inhibition, and corrosion prevention.[1][2] This guide provides a comprehensive analysis of the molecular structure of EDTMP, a detailed examination of its constituent functional groups, and the intricate mechanisms of its chelation chemistry. We will explore the causality behind its high affinity for metal ions, particularly its role in the formulation of bone-targeting radiopharmaceuticals. Furthermore, this document outlines standard protocols for the synthesis and analytical characterization of EDTMP, offering field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The efficacy of EDTMP originates from its unique molecular architecture. It is composed of a central ethylenediamine backbone to which four methylene phosphonic acid groups are attached via the nitrogen atoms.[1] This structure bestows upon it a high capacity for chelating metal ions.[3]

IUPAC Name: {Ethane-1,2-diylbis[nitrilobis(methylene)]}tetrakis(phosphonic acid)[1] Molecular Formula: C₆H₂₀N₂O₁₂P₄[3] Molecular Weight: 436.13 g/mol [3]

The molecule's three-dimensional conformation allows its multiple binding sites to effectively "wrap around" a central metal ion, forming a highly stable, cage-like complex.

Physicochemical Data Summary

The physical properties of EDTMP are critical for its handling, formulation, and application.

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [3][4] |

| Melting Point | 215–217 °C | [3][4] |

| Solubility in Water | Poorly soluble (<5% at room temp.) | [3][4] |

| Solubility in Ammonia | Readily soluble | [3][4] |

| pH (1% solution) | ≤ 2.0 | [3] |

| Chemical Stability | Good chemical and thermal stability | [5] |

Visualizing the Core Structure

The following diagram illustrates the fundamental chemical structure of EDTMP.

Caption: Chemical structure of Ethylenediamine tetra(methylene phosphonic acid) (EDTMP).

In-Depth Functional Group Analysis

The remarkable chelating ability of EDTMP is a direct consequence of the synergistic action of its phosphonic acid and tertiary amine functional groups.

The Phosphonic Acid Groups (-PO(OH)₂)

The four phosphonic acid moieties are the primary drivers of EDTMP's functionality. Unlike the carboxylic acid groups in EDTA, phosphonic acids have a higher negative charge density and a different stereochemistry (tetrahedral phosphorus). This has several profound implications:

-

Enhanced Metal Chelation: The oxygen atoms of the deprotonated phosphonate groups (phosphonates) are highly effective Lewis bases, readily donating electron pairs to form strong coordinate bonds with positively charged metal ions.[6] The oxygen-containing phosphonic acid groups are particularly effective at complexing with "oxygen seeker" ions like trivalent lanthanides (e.g., Lu³⁺).[6] This property is fundamental to its use in radiopharmaceuticals.

-

Multiple Protonation States: Each phosphonic acid group has two acidic protons, leading to a total of eight potential deprotonation steps for the entire molecule. This allows EDTMP to act as an effective chelator across a wide range of pH values, as it can dissociate into 8 positive-negative ions.[5]

-

Bone Affinity (Osteotropism): The phosphonate groups are structural analogues of phosphate. This allows them to bind strongly to the hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] matrix of bone tissue. This "bone-seeking" behavior is the key to its application in delivering therapeutic radioisotopes to skeletal metastases.[7][8]

The Tertiary Amine Groups and Ethylenediamine Backbone

The ethylenediamine core provides a flexible scaffold that positions the four phosphonate "arms" for optimal coordination.

-

Structural Scaffolding: The two-carbon bridge between the nitrogen atoms creates a stable five-membered chelate ring when both nitrogens coordinate to a metal ion.

-

Coordination Sites: The nitrogen atoms themselves possess lone pairs of electrons and can act as additional coordination sites, making EDTMP a polydentate ligand capable of forming multiple coordinate bonds with a single metal ion. This multidentate nature is responsible for the high stability of the resulting metal-EDTMP complexes.

The Mechanism of Metal Chelation

EDTMP's chelating capacity significantly exceeds that of other common agents like EDTA and DTPA.[3][9] Its complexation constant with copper ions is noted to be the largest among all chelating agents.[3][9]

The chelation process involves the deprotonation of the phosphonic acid groups, creating negatively charged phosphonate moieties.[10] These, along with the nitrogen atoms, envelop a metal ion, neutralizing its charge and sequestering it from the surrounding solution. The resulting complex is a highly stable, water-soluble structure.

Visualizing Metal Ion Chelation

The following diagram illustrates the coordination of EDTMP with a generic metal ion (Mⁿ⁺), forming a stable chelate complex.

Caption: EDTMP acting as a polydentate ligand to chelate a central metal ion (Mⁿ⁺).

Synthesis and Analytical Characterization

For drug development and research applications, verifying the purity and structure of EDTMP is paramount. This requires a robust synthesis process followed by rigorous analytical validation.

Synthesis Protocol: Modified Mannich-Type Reaction

A common and effective method for synthesizing EDTMP is a modified Mannich-type reaction.[6]

Causality: This one-pot synthesis is efficient because it leverages the reactivity of formaldehyde to create methylene bridges between the amine groups of ethylenediamine and the phosphorous acid, forming the desired phosphonomethyl arms. The use of hydrochloric acid provides the acidic medium necessary for the reaction to proceed.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine ethylenediamine and phosphorous acid in a solution of hydrochloric acid and water.[6]

-

Initial Reflux: Stir the mixture and reflux for approximately 2 hours to ensure complete dissolution and initial reaction.[6]

-

Formaldehyde Addition: Add formaldehyde (e.g., 37% solution) dropwise to the refluxing mixture. This step is critical and must be done carefully to control the exothermic reaction.[6]

-

Final Reflux: Continue to reflux the resulting mixture for an additional 4 hours to drive the reaction to completion.[6]

-

Cooling and Precipitation: After the reflux period, allow the solution to cool to room temperature. The EDTMP product will precipitate out of the solution as a white solid.[6][11]

-

Purification: The crude product can be filtered and purified. A common method involves dissolving the solid in ammonium hydroxide and then re-precipitating it by pouring the solution into refluxing hydrochloric acid.[11][12] The purified white precipitate is then filtered, washed with water, and air-dried.[12]

Analytical Characterization Protocols

A multi-technique approach is essential to confirm the identity and purity of the synthesized EDTMP.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the gold standard for unambiguous structure elucidation. For EDTMP, a combination of ¹H, ¹³C, and ³¹P NMR is required. ³¹P NMR is especially powerful as it directly probes the phosphorus environments, confirming the formation of the phosphonate groups and identifying any phosphorus-containing impurities.

Protocol:

-

Sample Preparation: Dissolve a precisely weighed sample of purified EDTMP in a suitable deuterated solvent, such as D₂O with a pH adjustment (e.g., using NaOD) to ensure solubility.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Expect to see signals corresponding to the protons on the ethylenediamine backbone and the methylene bridges.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This will show distinct signals for the ethylenediamine and methylene carbons, confirming the carbon skeleton.[6]

-

³¹P NMR Acquisition: Acquire a phosphorus-31 NMR spectrum. This is the most diagnostic analysis, which should show a single, sharp peak confirming the presence of the four equivalent phosphonic acid groups and the absence of impurities like unreacted phosphorous acid.[12]

-

Data Analysis: Integrate the peaks and analyze the chemical shifts to confirm that the spectral data are in agreement with the known structure of EDTMP.[6][13]

B. X-ray Crystallography

Expertise: While NMR confirms the structure in solution, single-crystal X-ray crystallography provides the definitive solid-state structure and conformational details of EDTMP or its metal complexes.[14][15] This technique is invaluable for understanding the precise coordination geometry of a metal-EDTMP complex, revealing bond lengths, angles, and the spatial arrangement of the ligand around the metal center.[14][15][16]

Workflow:

-

Crystal Growth: Grow single crystals of EDTMP or a metal-EDTMP complex from a suitable solvent system. This is often the most challenging step.[15]

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray beam to collect diffraction data.[17]

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic model.[17]

-

Structural Analysis: Analyze the final structure to determine the coordination environment of the metal, the conformation of the EDTMP ligand, and any intermolecular interactions.[14][17]

Applications in Drug Development and Research

The unique combination of potent metal chelation and bone-targeting makes EDTMP a highly valuable molecule in medicine, particularly in nuclear oncology.

Bone-Targeting Radiopharmaceuticals

EDTMP is the preferred carrier molecule for delivering therapeutic radionuclides to the skeleton for the palliation of pain from bone metastases.[6][7]

-

Mechanism of Action: When a therapeutic radioisotope, such as Samarium-153 (¹⁵³Sm) or Lutetium-177 (¹⁷⁷Lu), is chelated by EDTMP, the resulting radiopharmaceutical is administered intravenously.[18][19] The complex circulates through the body with rapid blood clearance.[20] Due to the high affinity of the phosphonate groups for hydroxyapatite, the ¹⁵³Sm-EDTMP or ¹⁷⁷Lu-EDTMP complex is selectively absorbed and accumulates at sites of high bone turnover, such as metastatic lesions.[8][21][22]

-

Therapeutic Effect: The radioisotope concentrated at the tumor site decays, emitting beta particles that have a short tissue range.[8] This localized radiation delivers a cytotoxic dose to the cancer cells, destroying them and leading to a significant reduction in bone pain.[7][19] The gamma emissions of these isotopes also allow for imaging and dosimetry studies.[19][23]

A prominent example is Samarium (¹⁵³Sm) lexidronam , the commercial name for ¹⁵³Sm-EDTMP, which is used clinically for the relief of pain in patients with confirmed osteoblastic metastatic bone lesions.[1][18] Similarly, ¹⁷⁷Lu-EDTMP has been shown to be a safe and effective agent for bone pain palliation.[10][20][21]

Conclusion

Ethylenediamine tetra(methylene phosphonic acid) is a molecule of significant scientific and therapeutic importance. Its structure, defined by a flexible ethylenediamine backbone and four highly functional phosphonic acid groups, provides a powerful platform for metal ion chelation that surpasses many traditional agents. The inherent osteotropism of the phosphonate moieties, combined with their ability to form stable complexes with therapeutic radionuclides, has established EDTMP as a critical component in the development of targeted radiopharmaceuticals for bone cancer therapy. A thorough understanding of its structure, functional group chemistry, and analytical characterization is essential for any scientist or researcher aiming to harness its full potential in drug development and beyond.

References

-

Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP. (n.d.). IRO Water Treatment. Retrieved from [Link]

-

EDTMP. (n.d.). Wikipedia. Retrieved from [Link]

-

EDTMP Corrosion Inhibitor, EDTMP Antiscalant. (n.d.). IRO Water Treatment. Retrieved from [Link]

-

EDTMP – Ethylene Diamine Tetra Methylene Phosphonic Acid (CAS 1429-50-1) Corrosion Inhibitors and Chelating Agents Chemical. (n.d.). Watercarechem. Retrieved from [Link]

-

EDTMP Acid - A Capable Organophosphonic Acid For Multiple Applications. (2024, December 4). Self-published. Retrieved from [Link]

-

Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP. (n.d.). National Institutes of Health. Retrieved from [Link]

-

The Research Progress of Radionuclide Labeled EDTMP Drugs in the Treatment of Pain Caused by Bone Metastasis. (n.d.). Self-published. Retrieved from [Link]

- Improved process for the preparation of ethylenediamine tetra (methylene phosphonic acid). (n.d.). Google Patents.

-

An automated synthesis of 177Lu-EDTMP as an efficient bone-seeking therapeutic radiopharmaceutical. (n.d.). European Review for Medical and Pharmacological Sciences. Retrieved from [Link]

-

PARS-EDTMP. (n.d.). Parsisotope. Retrieved from [Link]

-

Structures of EDTMP [ethylenediamine tetra (methylene phosphonic acid)]... (n.d.). ResearchGate. Retrieved from [Link]

-

Metastatic Bone Pain Palliation using 177Lu-Ethylenediaminetetramethylene Phosphonic Acid. (n.d.). National Institutes of Health. Retrieved from [Link]

-

No. 3617 Lu-177-EDTMP: potential therapeutic radiopharmaceutical for bone pain palliation. (2021, May 19). ResearchGate. Retrieved from [Link]

-

Synthesis of Ethylene diamine tetra methylene phosphonic acid EDTMP. (n.d.). INIS-IAEA. Retrieved from [Link]

-

lu-edtmp: a new radiopharmaceutical for palliation of bone pain in cancer patients with skeletal metastases. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Ethylenediaminetetra(methylenephosphonic acid) | C6H20N2O12P4 | CID 15025. (n.d.). PubChem. Retrieved from [Link]

-

Chemical structures of EDTMP and related phosphonates as potential degradation products during the UV treatment. (n.d.). ResearchGate. Retrieved from [Link]

-

177Lu-EDTMP for Treatment of Bone Pain in Patients with Disseminated Skeletal Metastases. (2014, March 1). Journal of Nuclear Medicine Technology. Retrieved from [Link]

-

[177Lu]Lu-EDTMP —a bone pain palliating agent: pharmacokinetics, biodistribution, safety profile and clinical evaluation in osseous metastatic patients. (2025, April 2). PubMed Central. Retrieved from [Link]

- The method for preparing ethylenediamine tetraacetic (methylene phosphonic acid). (n.d.). Google Patents.

-

Comparative Therapeutic Efficacy of 153Sm-EDTMP and 177Lu-EDTMP for Bone Pain Palliation in Patients with Skeletal Metastases: Patients' Pain Score Analysis and Personalized Dosimetry. (n.d.). Frontiers. Retrieved from [Link]

-

Ethylene Diamine Tetra (Methylene Phosphonic Acid) Sodium Salt (EDTMPS). (n.d.). Self-published. Retrieved from [Link]

-

Ethylene Diamine Tetra (Methylene Phosphonic Acid) Sodium (EDTMPS). (2023, November 30). Self-published. Retrieved from [Link]

-

Conformational Analysis of Eu(III)-(Ethylenedinitrilo)tetrakis(methylphosphonates) (EDTMP). (2025, August 6). ResearchGate. Retrieved from [Link]

-

ETHYLENEDIAMINE TETRA METHYLENE PHOSPHONIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]

-

EDTMP – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Lanthanide complexes of ethylenediaminotetramethylene-phosphonic acid. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy. (2025, August 27). ACS Omega. Retrieved from [Link]

-

From structural properties of the EuIII complex with ethylenediaminetetra(methylenephosphonic acid) (H8EDTMP) towards biomedical applications. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Characterizing metal binding sites in proteins with X-ray crystallography. (n.d.). National Institutes of Health. Retrieved from [Link]

-

X-Ray Structural Studies of Metal-Nucleoside and Metal-Nucleoside Monophosphate Complexes: New Perspectives. (n.d.). Scilit. Retrieved from [Link]

-

Nuclear magnetic resonance studies of transition-metal complexes of ethylenediamine-NNN′N′-tetramethylphosphonate in aqueous solution. (n.d.). Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

-

Ethylene Diamine Tetra (Methylene Phosphonic Acid) EDTMP. (n.d.). Shandong Taihe. Retrieved from [Link]

-

Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. EDTMP - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP - IRO Water [irowater.com]

- 4. watercarechem.com [watercarechem.com]

- 5. EDTMPS;EDTMP;EDTMPA;CAS No.22036-77-7;Ethylene Diamine Tetra (Methylene Phosphonic Acid) Sodium Salt;EDTPO - Shandong Taihe Chemicals Co.,Ltd. [edtmp.com]

- 6. Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Research Progress of Radionuclide Labeled EDTMP Drugs in the Treatment of Pain Caused by Bone Metastasis [bjmyfx.com]

- 8. Frontiers | Comparative Therapeutic Efficacy of 153Sm-EDTMP and 177Lu-EDTMP for Bone Pain Palliation in Patients with Skeletal Metastases: Patients’ Pain Score Analysis and Personalized Dosimetry [frontiersin.org]

- 9. EDTMP Corrosion Inhibitor, EDTMP Antiscalant - IRO Water Treatment [irowater.com]

- 10. europeanreview.org [europeanreview.org]

- 11. CN1091744A - The method for preparing ethylenediamine tetraacetic (methylene phosphonic acid) - Google Patents [patents.google.com]

- 12. FI103118B - Improved process for the preparation of ethylenediamine tetra (methylene phosphonic acid) - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. From structural properties of the EuIII complex with ethylenediaminetetra(methylenephosphonic acid) (H8EDTMP) towards biomedical applications. | Semantic Scholar [semanticscholar.org]

- 15. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

- 17. mdpi.com [mdpi.com]

- 18. Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]

- 19. parsisotope.com [parsisotope.com]

- 20. [177Lu]Lu-EDTMP —a bone pain palliating agent: pharmacokinetics, biodistribution, safety profile and clinical evaluation in osseous metastatic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metastatic Bone Pain Palliation using 177Lu-Ethylenediaminetetramethylene Phosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 177Lu-EDTMP for Treatment of Bone Pain in Patients with Disseminated Skeletal Metastases | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Mechanism of Action of EDTMP as a Scale Inhibitor

Abstract

Mineral scale deposition is a pervasive and costly challenge in numerous industrial processes, including water treatment, oil and gas production, and power generation. Ethylenediamine tetra(methylene phosphonic acid), or EDTMP, is a high-performance phosphonate scale inhibitor renowned for its efficacy against a variety of mineral scales, particularly challenging ones like calcium sulfate and barium sulfate. This technical guide provides a comprehensive exploration of the multifaceted mechanisms through which EDTMP prevents scale formation. We will delve into the core principles of chelation, threshold inhibition, and crystal distortion, supported by mechanistic diagrams and field-proven experimental protocols for evaluation. This document is intended for researchers, chemists, and engineers seeking a deeper, actionable understanding of phosphonate-based scale control technologies.

The Challenge of Mineral Scale

In industrial water systems, changes in temperature, pressure, or pH can cause dissolved mineral salts to exceed their solubility limits, leading to precipitation and the formation of adherent scale deposits on surfaces.[1] Common scales include calcium carbonate (CaCO₃), calcium sulfate (CaSO₄), barium sulfate (BaSO₄), and strontium sulfate (SrSO₄). This deposition reduces heat transfer efficiency, increases pressure drops, constricts flow, and can lead to equipment failure and costly downtime.[1][2]

Scale inhibitors are chemical additives designed to interfere with the precipitation process at sub-stoichiometric concentrations. Among these, phosphonates like EDTMP have become industry workhorses due to their excellent thermal stability and effectiveness against a broad spectrum of scales.[3][4]

Core Mechanisms of EDTMP Action

EDTMP, the phosphonate analog of the well-known chelating agent EDTA, leverages a powerful combination of chemical interactions to inhibit scale formation. Its mechanism is not singular but rather a synergistic interplay of three key processes: Sequestration (Chelation), Threshold Inhibition (Crystal Growth Disruption), and Dispersion.

Sequestration via Chelation

EDTMP is a nitrogenous organic polyphosphonic acid capable of dissociating into multiple negatively charged ions in solution.[4][5] This high density of anionic phosphonate groups (-PO₃²⁻) and the presence of nitrogen atoms make EDTMP a formidable chelating agent. It effectively binds with scale-forming cations (e.g., Ca²⁺, Ba²⁺, Mg²⁺) in the bulk solution, forming stable, soluble complexes.[1][6]

This sequestration process reduces the concentration of free cations available to react with anions (e.g., CO₃²⁻, SO₄²⁻), thereby lowering the supersaturation level of the water and preventing the initial formation of scale nuclei.[6] The resulting metal-EDTMP complex is a large, macromolecular network that remains loosely dispersed in the water.[5]

Caption: Adsorption of EDTMP onto active sites of a crystal lattice.

Dispersion

In addition to preventing crystal growth, EDTMP also functions as a dispersant. When EDTMP molecules adsorb onto the surface of newly formed microcrystals, they impart a significant negative charge to the particles. This results in electrostatic repulsion between the particles, preventing them from agglomerating into larger, more problematic scale deposits. [5]These charge-stabilized particles remain suspended in the bulk fluid, facilitating their removal from the system.

Factors Influencing EDTMP Performance

The efficacy of EDTMP is not absolute and is influenced by the physicochemical conditions of the water system.

-

pH : The degree of ionization of the phosphonic acid groups is highly pH-dependent. Generally, the scale inhibition performance of phosphonates increases with pH. [7]EDTMP is most effective in neutral to slightly alkaline environments (pH 7-9). [8]* Temperature : EDTMP exhibits excellent thermal stability, remaining effective at temperatures up to 200°C. [4]However, the kinetics of scale formation also increase with temperature, which can necessitate higher inhibitor dosages.

-

Water Chemistry : The presence of other ions can impact performance. For instance, some studies suggest that calcium-phosphonate complexes are the primary active inhibitors for barium sulfate scale, meaning the presence of calcium can be beneficial in certain scenarios. [9]Conversely, very high calcium concentrations can lead to the precipitation of the inhibitor itself, a compatibility issue that must be evaluated. [10][11]

Experimental Evaluation of EDTMP Performance

To validate the efficacy of EDTMP and determine the optimal dosage for a specific application, standardized laboratory testing is essential. The two most common methodologies are static "jar" tests and dynamic "tube blocking" tests. [12]

Static Scale Inhibition Test (Jar Test)

This method is a valuable screening tool for ranking the relative performance of different inhibitors under specific conditions of temperature and water chemistry. [12][13] Objective: To determine the percentage of scale inhibition achieved by a specific concentration of EDTMP in a supersaturated brine solution after a set incubation period.

Methodology:

-

Brine Preparation : Prepare separate cationic (e.g., containing CaCl₂) and anionic (e.g., containing NaHCO₃ or Na₂SO₄) brines at twice the desired final concentration.

-

Inhibitor Dosing : Add varying concentrations of the EDTMP stock solution to a series of glass bottles or jars. Include a "blank" control with no inhibitor.

-

Precipitation Induction : Add the cationic brine to each bottle, followed by the anionic brine, to create a supersaturated solution. Cap immediately.

-

Incubation : Place the sealed bottles in a water bath or oven at the desired test temperature for a specified duration (e.g., 4-24 hours).

-

Sampling & Analysis : After incubation, immediately filter each sample through a 0.45 µm filter to separate precipitated scale.

-

Quantification : Determine the concentration of the scaling cation (e.g., Ca²⁺) remaining in the filtrate using methods like EDTA titration or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). [14]7. Calculation : Calculate the inhibition efficiency (%) using the following formula: % Inhibition = [(C_f - C_b) / (C_i - C_b)] * 100 Where:

-

C_f = Cation concentration in the inhibited sample filtrate

-

C_b = Cation concentration in the blank filtrate

-

C_i = Initial cation concentration in the solution

-

Caption: Standard workflow for a static scale inhibition jar test.

Data Presentation:

| Inhibitor | Concentration (ppm) | Test Temp (°C) | Incubation (hr) | Scale Type | % Inhibition |

| Blank | 0 | 70 | 24 | CaCO₃ | 0% |

| EDTMP | 2 | 70 | 24 | CaCO₃ | 65% |

| EDTMP | 5 | 70 | 24 | CaCO₃ | 98% |

| EDTMP | 10 | 70 | 24 | CaCO₃ | 99% |

Table 1: Example data output from a static test for calcium carbonate inhibition.

Dynamic Tube Blocking Test

This more sophisticated method simulates flowing conditions found in industrial systems and is used to determine the Minimum Inhibitor Concentration (MIC) required to prevent scale deposition. [13][15] Objective: To identify the lowest concentration of EDTMP that prevents scale deposition in a capillary tube under continuous flow, elevated temperature, and pressure.

Methodology:

-

System Setup : Two high-pressure pumps deliver the cationic and anionic brines at precise, controlled rates. A third pump injects the inhibitor solution into one of the brine streams.

-

Test Initiation : The brines and inhibitor are combined in a mixing tee and immediately flow into a narrow-bore capillary coil (typically stainless steel) housed within a temperature-controlled oven.

-

Monitoring : A differential pressure (ΔP) transducer is placed across the capillary coil to continuously measure the pressure drop.

-

Data Acquisition : As scale forms and deposits on the inner walls of the coil, its effective diameter decreases, causing the ΔP to increase. This pressure change is recorded over time.

-

MIC Determination : The test is run with progressively lower concentrations of the inhibitor. The MIC is defined as the lowest inhibitor concentration that maintains a stable, low ΔP for a specified period, indicating that scale deposition has been successfully prevented. [15]

Caption: Workflow for a dynamic tube blocking test to find the MIC.

Conclusion

Ethylenediamine tetra(methylene phosphonic acid) is a highly effective scale inhibitor that operates through a sophisticated, multi-pronged mechanism. Its ability to sequester scaling ions through chelation, halt crystal growth via surface adsorption at sub-stoichiometric levels, and disperse nascent particles provides robust protection against mineral scale deposition. A thorough understanding of these mechanisms, coupled with rigorous experimental evaluation that accounts for system-specific conditions like pH and temperature, is paramount for the successful application and optimization of EDTMP in any industrial process. This integrated approach ensures asset integrity, maintains operational efficiency, and mitigates the significant economic impact of mineral scale.

References

- Current time information in Edmonton, CA. (n.d.). Google.

- Meyer, J. L., Lee, K. E., & Bergert, J. H. (1977). The inhibition of calcium oxalate crystal growth by multidentate organic phosphonates. Calcified Tissue Research, 23(1), 83–86.

- Nancollas, G. H., & Amjad, Z. (n.d.). Inhibition of hydroxyapatite crystal growth by phosphonated hydroxy carboxylic acids. J-Stage.

- Watercarechem. (n.d.). EDTMP – Ethylene Diamine Tetra Methylene Phosphonic Acid (CAS 1429-50-1) Corrosion Inhibitors and Chelating Agents Chemical.

- Hamza, S. M., Gaafar, E. M., El Sayed, F. A., & Ali, F. A. (2011). Inhibition of Octacalcium Phosphate Crystal Growth by Some Organic Phosphonates. Asian Journal of Chemistry, 23(11), 5140-5144.

- Hoo Chemtec. (n.d.). EDTMPS/Ethylene Diamine Tetra (Methylene Phosphonic Acid) Sodium.

- Unknown Author. (n.d.). How to improve the scale and corrosion inhibition performance of EDTMPS?

- IRO Group Inc. (n.d.). EDTMP·Na8, EDTMPS, Octasodium Salt.

- Hamza, S. M., et al. (n.d.). Inhibition of Octacalcium Phosphate Crystal Growth by Some Organic Phosphonates. ResearchGate.

- Unknown Author. (n.d.). Ethylene Diamine Tetra (Methylene Phosphonic Acid) Pentasodium salt (EDTMP·Na5).

- Unknown Author. (n.d.). Study of the Mechanism of Phosphonate Scale Inhibitors against Calcium Carbonate Scale. ResearchGate.

- Wikipedia. (n.d.). EDTMP.

- Kashaev, R. S., et al. (2017). A Comparative Study of Phosphonate and Phosphorus-Free Antiscalant Efficiency by Static and Dynamic Methods. Juniper Publishers.

- Benchchem. (2025). Application Notes and Protocols for Phosphonate-Based Scale Inhibitors in Industrial Processes.

- Unknown Author. (n.d.). Inhibition of Poly(ethylenediaminetetraacetic acid-diethanolamine) on Deposition of Calcium Sulfate Crystal in Simulated Industrial Water. MDPI.

- Unknown Author. (2021). Suppressing Barite Crystallization with Organophosphorus Compounds. RSC Publishing.

- Unknown Author. (n.d.). Kinetic Study of Scale Inhibitor Precipitation in Squeeze Treatment. ResearchGate.

- Unknown Author. (n.d.). Phosphonated Polyetheramine-Coated Superparamagnetic Iron Oxide Nanoparticles: Study on the Harsh Scale Inhibition Performance of Calcium Carbonate and Barium Sulfate. ACS Publications.

- Unknown Author. (n.d.). What is the corrosion inhibition effect of EDTMPS.

- Unknown Author. (n.d.). Ethylenediamine tetramethylenephosphonic acid (EDTMP) scale inhibitor. Google Patents.

- Unknown Author. (n.d.). Static and Dynamic Evaluation of Calcium Carbonate Scale Formation and Inhibition. ResearchGate.

- Unknown Author. (n.d.). Static and Dynamic Evaluation of Calcium Carbonate Scale Formation and Inhibition.

- Unknown Author. (n.d.). Scale Inhibitor Selection & Testing.

- Unknown Author. (2019). The inhibition effect mechanisms of four scale inhibitors on the formation and crystal growth of CaCO3 in solution. PMC - NIH.

- Unknown Author. (n.d.). A Review of Green Scale Inhibitors: Process, Types, Mechanism and Properties. MDPI.

- Unknown Author. (2020). Environmentally Friendly Phosphonated Polyetheramine Scale Inhibitors—Excellent Calcium Compatibility for Oilfield Applications. Industrial & Engineering Chemistry Research - ACS Publications.

- Chen, T., et al. (n.d.). The Efficacy of Calcium Carbonate Scale Inhibition by Commercial Polymer Scale Inhibitors. Aidic.

- Demadis, K. D., et al. (2009). Inorganic-Organic Hybrid Molecular Ribbons Based on Chelating/Bridging, “Pincer” Tetraphosphonates, and Alkaline-Earth Metals. Crystal Growth & Design, 9(3), 1250–1253.

- Unknown Author. (n.d.). High-Performance Barium Sulfate Scale Inhibitors: Monomer Design and Molecular Dynamics Studies. MDPI.

- Unknown Author. (n.d.). Nucleation, growth and inhibition of barium sulfate-controlled modification with organic and inorganic additives. Faraday Discussions (RSC Publishing).

- Unknown Author. (n.d.). Fluorescent-Tagged Antiscalants—The New Materials for Scale Inhibition Mechanism Studies, Antiscalant Traceability and Antiscaling Efficacy Optimization during CaCO3 and CaSO4·2H2O Scale Formation. MDPI.

- Hoang, T. A., et al. (n.d.). Investigation into the effects of phosphonic inhibitors on the formation of calcium sulfate scales. ResearchGate.

- Unknown Author. (n.d.). Effect of Scale Inhibitors on the Nucleation and Crystallization of Calcium Carbonate. MDPI.

- Unknown Author. (n.d.). The Effects of Barium Sulfate Saturation Ratio, Calcium, and Magnesium on the Inhibition Efficiency-Part I: Phosphonate Scale Inhibitors. ResearchGate.

- Unknown Author. (n.d.). Mechanistic understanding of calcium–phosphonate solid dissolution and scale inhibitor return behavior in oilfield reservoir: formation of middle phase. RSC Publishing.

- Elayatt, A. (n.d.). Evaluation of Diethylene Triamine-pentamethylene Phosphonic Acid (DTPMP) as Scale Inhibitor of Calcium Carbonate Scales in Oil Field Water. ResearchGate.

- Unknown Author. (n.d.). Phosphonated Polyetheramine-Coated Superparamagnetic Iron Oxide Nanoparticles: Study on the Harsh Scale Inhibition Performance of Calcium Carbonate and Barium Sulfate. PMC - NIH.

- Unknown Author. (n.d.). Adsorption isotherm for EDTMP and Glyphosate to AS1 according... ResearchGate.

- Rabizadeh, T., Peacock, C. L., & Benning, L. G. (n.d.). Investigating the effectiveness of phosphonate additives in hindering the calcium sulfate dihydrate scale formation. White Rose Research Online.

- Unknown Author. (n.d.). Influence of pH and Temperature on Struvite Purity and Recovery from Anaerobic Digestate. MDPI.

Sources

- 1. A Review of Green Scale Inhibitors: Process, Types, Mechanism and Properties [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. watercarechem.com [watercarechem.com]

- 4. irochemical.com [irochemical.com]

- 5. yuanlianchem.com [yuanlianchem.com]

- 6. dirtdispersionagent.com [dirtdispersionagent.com]

- 7. The inhibition of calcium oxalate crystal growth by multidentate organic phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. watertreatmentagent.net [watertreatmentagent.net]

- 9. Nucleation, growth and inhibition of barium sulfate-controlled modification with organic and inorganic additives - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Phosphonated Polyetheramine-Coated Superparamagnetic Iron Oxide Nanoparticles: Study on the Harsh Scale Inhibition Performance of Calcium Carbonate and Barium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethylenediamine Tetra(methylene phosphonic acid) (EDTMP): A Phosphonate Analog of EDTA

Preamble: The Evolution from Carboxylates to Phosphonates

In the landscape of chelation chemistry, Ethylenediaminetetraacetic acid (EDTA) has long been a cornerstone, its utility spanning countless industrial and medical applications. However, the nuanced demands of modern drug development, particularly in targeted radionuclide therapy, have necessitated the exploration of chelators with specialized functionalities. This has led to the ascendance of Ethylenediamine Tetra(methylene phosphonic acid) (EDTMP), the phosphonate analog of EDTA.[1] While structurally similar, the substitution of EDTA's four carboxylate groups with methylene phosphonic acid moieties imbues EDTMP with a distinct and powerful set of properties.

This guide provides an in-depth exploration of EDTMP, moving beyond a simple comparison to EDTA. We will dissect its unique coordination chemistry, elucidate the mechanism behind its remarkable affinity for bone tissue, and provide field-proven protocols for its synthesis and application in the formulation of therapeutic radiopharmaceuticals. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage EDTMP in their work.

Section 1: Core Molecular Attributes - A Tale of Two Chelators

The fundamental distinction between EDTA and EDTMP lies in their functional groups, a difference that dictates their interaction with metal ions and biological tissues.[2] EDTA utilizes its four carboxylate groups and two nitrogen atoms for coordination, while EDTMP presents four methylene phosphonic acid groups, offering a potential eight donor oxygen atoms in addition to its two nitrogens.[2]

Structural and Chelation Dynamics

The phosphonic acid groups in EDTMP confer a higher potential denticity compared to the carboxylic acid groups in EDTA. This structural variance significantly influences the stability and coordination geometry of the resulting metal complexes. While EDTA's carboxylate groups feature delocalized π bonds that can strengthen coordination, EDTMP's phosphonic acid groups rely on σ bonds.[2][3][4] Theoretical studies on iron complexes suggest that this results in higher stability for the Fe(EDTA)⁻ complex.[3][4] However, for other ions, particularly those relevant to medical applications, EDTMP's chelating capacity is reported to be exceptionally strong, in some cases exceeding that of EDTA and DTPA (Diethylenetriaminepentaacetic acid).[5][6][7] For instance, the complexation constant of EDTMP with copper (Cu²⁺) is among the largest of all common chelating agents.[5][6][8]

The larger and more flexible phosphonate groups also introduce greater steric hindrance compared to the planar carboxylate groups, a factor that can influence the kinetics and thermodynamics of complex formation.[3][4]

Comparative Data Summary

The following table summarizes the key properties and differences between EDTMP and EDTA, providing a quick reference for researchers.

| Feature | EDTMP (Ethylenediamine Tetra(methylene phosphonic acid)) | EDTA (Ethylenediaminetetraacetic acid) |

| CAS Number | 1429-50-1[1][5][6][8] | 60-00-4 |

| Molecular Formula | C₆H₂₀N₂O₁₂P₄[1][6][8] | C₁₀H₁₆N₂O₈ |

| Molar Mass | 436.13 g/mol [1][6][8] | 292.24 g/mol |

| Chelating Groups | 4x Methylene Phosphonic Acid (-CH₂PO(OH)₂) | 4x Acetic Acid (-CH₂COOH) |

| Key Property | Strong affinity for bone (osteotropic); excellent scale and corrosion inhibitor.[1][9][10] | General-purpose, strong chelating agent for many divalent and trivalent metals.[11] |

| Medical Application | Carrier for therapeutic radionuclides (e.g., ¹⁵³Sm, ¹⁷⁷Lu) for bone pain palliation.[12][13][14] | Treatment of heavy metal poisoning (e.g., lead); anticoagulant.[11] |

| Solubility | Low solubility in water as an acid; sodium salt is highly soluble.[1][5][6] | Moderately soluble in water; sodium salts are highly soluble. |

| Stability Constants | Forms highly stable complexes, particularly with lanthanides and copper.[5][6][15] | Forms very stable complexes with most polyvalent metal ions. |

Section 2: Mechanism of Action - The Bone-Seeking Phenomenon

The paramount advantage of EDTMP in drug development is its intrinsic ability to target bone tissue, particularly sites of high metabolic activity such as metastatic lesions.[9] This "bone-seeking" or "osteotropic" behavior is the cornerstone of its therapeutic efficacy.

The causality behind this targeting lies in the strong interaction between the phosphonate groups of EDTMP and the calcium hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] matrix of bone. Phosphonates are structural analogs of pyrophosphate and can be adsorbed onto the surface of hydroxyapatite crystals, effectively integrating into the bone structure. This process is particularly pronounced in areas of active bone remodeling or repair, where the mineral matrix is more accessible.

When chelated to a therapeutic radionuclide, EDTMP acts as a delivery vehicle, concentrating the radioactive payload at these specific skeletal sites. This targeted delivery maximizes the therapeutic dose to the bone lesions while minimizing exposure to surrounding healthy tissues, a critical consideration in radionuclide therapy.[16][17]

Section 3: Applications in Therapeutic Radiopharmaceuticals

The clinical utility of EDTMP is most profoundly demonstrated in nuclear medicine for the palliation of pain from skeletal metastases.[12][14][18] By chelating beta- and gamma-emitting radionuclides, EDTMP creates stable radiopharmaceuticals that can be administered intravenously.[13]

Key Radionuclide Complexes

-

Samarium-153 EDTMP (¹⁵³Sm-EDTMP): Marketed as Quadramet®, this was one of the first EDTMP-based radiopharmaceuticals approved for the treatment of painful bone metastases.[1][17] Samarium-153 is a beta-emitter, which provides the therapeutic effect, and also emits a 103 keV gamma photon, allowing for scintigraphic imaging to confirm its localization in skeletal lesions.[9][19]

-

Lutetium-177 EDTMP (¹⁷⁷Lu-EDTMP): Lutetium-177 is increasingly favored due to its advantageous nuclear decay characteristics.[20] Its lower energy beta emissions result in less bone marrow toxicity compared to higher-energy emitters, and its gamma emissions are suitable for imaging and dosimetry.[18] The longer half-life of ¹⁷⁷Lu (6.73 days) compared to ¹⁵³Sm (1.9 days) also provides logistical advantages for production and shipping.[18][19] Clinical studies have demonstrated that ¹⁷⁷Lu-EDTMP is a safe and effective agent for bone pain palliation, showing rapid blood clearance and high, selective uptake in skeletal metastases.[14][16]

Comparative Data of Therapeutic Agents

| Radiopharmaceutical | Radionuclide | Half-Life | Beta Energy (Eβmax) | Gamma Energy (Imaging) | Key Insights |

| ¹⁵³Sm-EDTMP | Samarium-153 | 1.9 days[18][19] | 810 keV[19] | 103 keV[9][19] | Established efficacy; higher beta energy may lead to more myelosuppression.[18] |

| ¹⁷⁷Lu-EDTMP | Lutetium-177 | 6.73 days[18][19] | 497 keV[18][19] | 113 keV, 208 keV[18][19] | Favorable safety profile with lower bone marrow toxicity; logistical advantages due to longer half-life.[18] |

Section 4: Experimental Protocols & Methodologies

A core tenet of scientific integrity is reproducibility. The following protocols are based on established methodologies from peer-reviewed literature, providing a self-validating framework for the synthesis, radiolabeling, and quality control of EDTMP-based agents.

Synthesis of EDTMP Ligand

EDTMP is synthesized via a modified Mannich-type reaction.[20] This procedure involves the reaction of ethylenediamine, phosphorous acid, and formaldehyde.

Materials:

-

Ethylenediamine

-

Phosphorous acid (H₃PO₃)

-

Formaldehyde (37% solution)

-

Hydrochloric acid (HCl, 37%)

-

Deionized water

-

Round bottom flask with reflux condenser and magnetic stirrer

Step-by-Step Protocol:

-

Reaction Setup: In a round bottom flask, prepare a mixture of 100 mL of deionized water and 50 mL of 37% HCl.

-

Addition of Reactants: To this acidic solution, add 0.1 mol of ethylenediamine and 0.4 mol of phosphorous acid. Stir the mixture until all solids are dissolved.

-

Initial Reflux: Heat the mixture to reflux and maintain for 2 hours. This step allows for the initial reaction between the amine and the phosphorous acid.

-

Formaldehyde Addition: After 2 hours, slowly add 0.4 mol of 37% formaldehyde dropwise to the refluxing solution. The controlled addition is critical to manage the exothermic reaction.

-

Final Reflux: Continue to reflux the resulting mixture for an additional 4 hours to ensure the reaction goes to completion.

-

Cooling and Precipitation: After the reflux period, allow the solution to cool to room temperature. The EDTMP product will precipitate out of the solution as a white solid.

-

Purification: The crude product can be purified by dissolving it in an ammonium hydroxide solution and then re-precipitating it by pouring the solution into refluxing HCl.[21] The resulting white precipitate is filtered, washed with water, and air-dried.[21]

-

Characterization: The structure and purity of the synthesized EDTMP should be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy.[20]

Preparation and Quality Control of ¹⁷⁷Lu-EDTMP

The preparation of the final radiopharmaceutical is often streamlined through the use of a lyophilized (freeze-dried) kit.[20][22] This ensures consistency, sterility, and ease of use in a clinical setting.

Protocol for Radiolabeling and QC:

-

Kit Reconstitution: A sterile, pyrogen-free lyophilized kit containing a specified amount of EDTMP (e.g., 35 mg) is reconstituted with a calibrated activity of sterile ¹⁷⁷LuCl₃ solution.[22]

-

Complexation: The solution is gently agitated and allowed to incubate at room temperature for approximately 30 minutes. During this time, the ¹⁷⁷Lu³⁺ ion chelates with the EDTMP ligand.[20]

-

Quality Control - Radiochemical Purity (RCP):

-

Rationale: This is the most critical QC test to ensure that the radionuclide has been successfully chelated by EDTMP. Free, unchelated ¹⁷⁷Lu will not target bone and contributes to unnecessary radiation dose to the patient.

-

Method: Paper chromatography is a simple and effective method.[20] A spot of the ¹⁷⁷Lu-EDTMP solution is applied to a chromatography strip.

-

System: A common system uses paper as the stationary phase and a suitable solvent (e.g., saline or a methanol/water mixture) as the mobile phase.

-

Separation: The stable ¹⁷⁷Lu-EDTMP complex will migrate with the solvent front, while the free ¹⁷⁷Lu³⁺ will remain at the origin.

-

Analysis: The strip is scanned using a radio-TLC scanner to quantify the radioactivity at the origin versus the solvent front.

-

Acceptance Criteria: The radiochemical purity should be greater than 99%.[20]

-

-

Sterility and Pyrogenicity: The final product must be tested for microbial contamination (sterility) and bacterial endotoxins (pyrogens) according to standard pharmacopeial methods before being deemed safe for human injection.[20]

Section 5: Conclusion and Future Outlook

EDTMP represents a significant advancement over its carboxylate analog, EDTA, for specific applications in medicine. Its unique phosphonate structure provides a powerful and inherent mechanism for targeting bone tissue, making it an ideal carrier for therapeutic radionuclides. The development of agents like ¹⁵³Sm-EDTMP and ¹⁷⁷Lu-EDTMP has provided a valuable tool for palliating debilitating bone pain in cancer patients, improving their quality of life.

The principles outlined in this guide—from the fundamental chemistry of chelation to the practicalities of synthesis and quality control—underscore the rationale behind EDTMP's success. As research continues into new radionuclides and combination therapies, the foundational role of bone-seeking phosphonate chelators like EDTMP is set to expand, promising further innovations in the field of targeted radionuclide therapy.

References

-

Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical. (2023). National Institutes of Health (NIH). [Link]

-

EDTMP. (n.d.). Wikipedia. [Link]

-

Ethylene Diamine Tetra (Methylene Phosphonic Acid) EDTMP. (n.d.). Shandong Kairui Chemistry Co.,Ltd. [Link]

-

Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP. (2014). National Institutes of Health (NIH). [Link]

- Improved process for the preparation of ethylenediamine tetra (methylene phosphonic acid). (n.d.).

-

PARS-EDTMP. (n.d.). Pars Isotope Co. [Link]

-

Structures of EDTMP [ethylenediamine tetra (methylene phosphonic acid)] and 177 Lu-EDTMP complex. (2023). ResearchGate. [Link]

-

Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP. (n.d.). IRO Water Treatment. [Link]

-

EDTMP – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Stability constants and dissociation rates of the EDTMP complexes of Samarium(III) and Yttrium(III). (2008). ResearchGate. [Link]

-

Equilibriums of ethylenediamine-N,N,N',N'-tetrakis(methylenephosphonic) acid with copper(II), nickel(II), cobalt(II), zinc(II), magnesium(II), calcium(II), and iron(III) ions in aqueous solution. (1995). ACS Publications. [Link]

-

Metastatic Bone Pain Palliation using 177Lu-Ethylenediaminetetramethylene Phosphonic Acid. (2014). National Institutes of Health (NIH). [Link]

-

Ethylenediamine Tetramethylene Phosphonic Acid (EDTMPA). (n.d.). IRO Group Inc. [Link]

-

Stability and Structure of Ethylenedinitrilopoly(methylphosphonate) Complexes of the Divalent Transition Metal Ions in Aqueous Solution. (2001). ResearchGate. [Link]

-

Evaluation of the EDTMP freeze-dried kit for preparation of bone-seeking radiopharmaceuticals. (2006). OSTI.gov. [Link]

-

Synthesis of Ethylene diamine tetra methylene phosphonic acid EDTMP. (n.d.). INIS-IAEA. [Link]

-

EDTA vs. DMPS: Choosing the Right Chelation Support. (n.d.). The Hydration Room. [Link]

-

Ethylene Diamine Tetra (Methylene Phosphonic Acid) Sodium Salt (EDTMPS). (n.d.). Shandong Taihe Chemicals Co.,Ltd. [Link]

-

EDTMP Acid - A Capable Organophosphonic Acid For Multiple Applications. (2024). Rimpro-India. [Link]

-

[177Lu]Lu-EDTMP —a bone pain palliating agent: pharmacokinetics, biodistribution, safety profile and clinical evaluation in osseous metastatic patients. (2025). PubMed Central. [Link]

-

177Lu-EDTMP for Treatment of Bone Pain in Patients with Disseminated Skeletal Metastases. (2014). Journal of Nuclear Medicine Technology. [Link]

-

Comparing Chelating Agents: Why EDTMPA Outperforms EDTA and DTPA in Key Industrial Scenarios. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- The method for preparing ethylenediamine tetraacetic (methylene phosphonic acid). (n.d.).

-

An automated synthesis of 177Lu-EDTMP as an efficient bone-seeking therapeutic radiopharmaceutical. (2019). European Review for Medical and Pharmacological Sciences. [Link]

-

EDTMP chelates with different radionuclides. 1. Preparation and investigation of EDTMP chelates with 153Sm, 177Lu, 99mTc, 51Cr, 113mLn, and 64Cu. (2007). International Atomic Energy Agency (IAEA). [Link]

-

Comparative Therapeutic Efficacy of 153Sm-EDTMP and 177Lu-EDTMP for Bone Pain Palliation in Patients with Skeletal Metastases: Patients' Pain Score Analysis and Personalized Dosimetry. (2021). Frontiers in Nuclear Medicine. [Link]

-

Theoretical Study on the Thermal Decomposition Mechanism of Fe(EDTA)- and Fe(EDTMP)-. (2024). Semantic Scholar. [Link]

-

Structural Characterization of Sm(III)(EDTMP). (2015). PubMed. [Link]

-

Ethylenediaminetetra(methylenephosphonic acid). (n.d.). PubChem. [Link]

-

Theoretical Study on the Thermal Decomposition Mechanism of Fe(EDTA)− and Fe(EDTMP)−. (2024). MDPI. [Link]

Sources

- 1. EDTMP - Wikipedia [en.wikipedia.org]